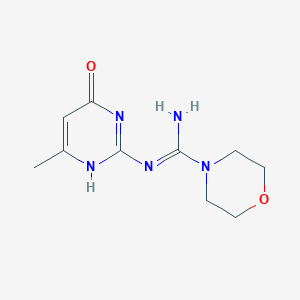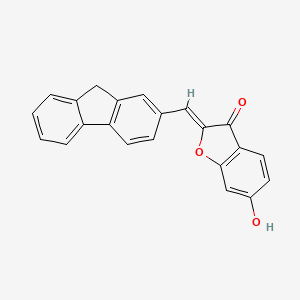
CID 110634
Vue d'ensemble
Description
Vardenafil is a ligand that has been studied for its inhibitory effects on certain potassium and sodium currents in cells .
Molecular Structure Analysis
The molecular structure of a compound like Vardenafil can be analyzed using various techniques such as mass spectrometry . These techniques can provide detailed information about the connectivity and arrangement of atoms within the molecule .
Chemical Reactions Analysis
Chemical reactions involving Vardenafil can be analyzed using techniques like electrospray ionization mass spectrometry (ESI-MS) . This technique can provide insights into the fragmentation of ions and unravel intricate details of molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Vardenafil can be analyzed using various techniques. These properties, which include hardness, topography, and hydrophilicity, are important parameters in the biological evaluation of materials .
Applications De Recherche Scientifique
Imaging System
CID 110634 is used in the Thermo Scientific SpectraCAM™, a scientific grade imaging system . This system is designed for applications requiring extremely wide linear dynamic range or adaptive exposure control .
High Dynamic Range
The SpectraCAM imaging system uses unique random access integration techniques employing true pixel addressability, Non-Destructive ReadOut (NDRO), collective read or binning, and selective Region of Interest (ROI) clearing to provide high dynamic range that may exceed 10(8) or 28bits . This allows the user to read very dim signals in the presence of highly illuminated ones .
X-Ray Imaging
The random access CID is sensitive from 165nm - 1100nm, and is capable of direct X-Ray imaging . Application-specific coatings such as GdO 2S for imaging of mid to high-level X-Rays, as well as LUMOGEN coating for extended UV range below 165nm are available .
Biological Imaging
The SpectraCAM imaging system is also used for biological imaging . This involves the use of various techniques to capture images of the structure and function of living organisms.
Spectroscopy
Another application of CID 110634 is in spectroscopy . This is the study of the interaction between matter and electromagnetic radiation, which can be used to study a wide range of physical and chemical properties of substances.
Inhibition of TRPV3
A tetrahydroberberine compound, which could potentially be CID 110634, has been found to inhibit TRPV3 . This could be used for preparing drugs for treating diseases related to the TRPV3 ion channel .
Mécanisme D'action
Target of Action
CID 110634, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody . The primary target of CID 110634 is CD38, a molecule expressed on the surface of many immune cells, including CD4+, CD8+, B and natural killer cells . CD38 plays a crucial role in cell adhesion, signal transduction and calcium signaling .
Mode of Action
CID 110634 recognizes a unique epitope on CD38 . It was engineered to have strong activity against CD38 malignant cells and to reduce certain safety issues observed with existing treatments . The interaction of CID 110634 with CD38 triggers a series of events that lead to the death of the CD38-expressing cells .
Biochemical Pathways
It is known that the binding of cid 110634 to cd38 can trigger multiple cell death pathways, leading to the destruction of cd38-expressing cells . This can have downstream effects on various immune responses, as CD38 is involved in several immune processes.
Result of Action
CID 110634 demonstrates enhanced activity against a broad array of malignancies which express CD38 . It also shows a better preclinical safety profile when compared to other CD38 monoclonal antibodies . These attributes offer the potential for accelerated development and regulatory review, including rapid advancement into earlier lines of therapy .
Propriétés
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B7783869.png)

![N-{[(2S)-3-oxo-2-(propan-2-yl)-3,4-dihydroquinoxalin-1(2H)-yl]carbonyl}-L-methionine](/img/structure/B7783884.png)
![5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B7783885.png)
![2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B7783916.png)
![(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B7783922.png)


![2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B7783958.png)
![6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-(2-morpholin-4-ylethoxy)phenol](/img/structure/B7783965.png)


![(2Z)-2-(3,4-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7783977.png)
